![molecular formula C22H15NO3 B2900989 N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide CAS No. 163064-52-6](/img/structure/B2900989.png)
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran ring fused with a benzoylphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-aminobenzophenone with benzofuran-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions usually include refluxing the mixture in an appropriate solvent such as dichloromethane or DMF (dimethylformamide) for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthesis of N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide
The synthesis of this compound typically involves a multi-step organic synthesis process. Recent studies have demonstrated efficient synthetic routes that allow for the production of this compound with high yield and purity. For example, a modular synthetic approach utilizing C–H arylation and transamidation has been reported, enabling the generation of diverse benzofuran derivatives for further biological evaluation .
Anticancer Activity
This compound has shown promising anticancer properties. A study highlighted its selection by the National Cancer Institute for in vitro screening against various cancer cell lines. The compound exhibited significant cytotoxic effects, making it a candidate for further optimization as an antitumor agent .
Anti-hyperlipidemic Effects
Several studies have evaluated the anti-hyperlipidemic activity of this compound. In vivo experiments conducted on hyperlipidemic rats demonstrated that derivatives of N-(benzoylphenyl)-1-benzofuran-2-carboxamide significantly reduced plasma triglyceride levels while increasing high-density lipoprotein cholesterol levels. Specifically, compounds 4b and 4c showed reductions in triglycerides by up to 49% and increases in HDL-C by 34%, indicating their potential as lipid-lowering agents .
Case Study 1: Anticancer Evaluation
A systematic investigation into the anticancer activity of benzofuran derivatives included this compound. The study utilized various cancer cell lines, revealing that this compound inhibited cell growth significantly compared to control groups, with IC50 values indicating potent activity .
Case Study 2: Hyperlipidemia Treatment
In a controlled study involving Triton WR-1339-induced hyperlipidemic rats, treatment with N-(benzoylphenyl)-1-benzofuran-2-carboxamide derivatives resulted in notable improvements in lipid profiles. The study provided detailed statistical analysis demonstrating the efficacy of these compounds over a treatment period .
Data Summary Table
Compound Name | Activity Type | Model Used | Results |
---|---|---|---|
This compound | Anticancer | Various cancer cell lines | Significant cytotoxicity observed |
N-(benzoylphenyl)-1-benzofuran-2-carboxamide (4b) | Anti-hyperlipidemic | Triton WR-1339-induced rats | TG reduction by 49%, HDL-C increase by 34% |
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoylphenyl)acetamide
- N-(2-benzoylphenyl)oxalamate
- N1, N2-bis(2-benzoylphenyl)oxalamide
Uniqueness
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide stands out due to its unique benzofuran ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential for therapeutic applications .
Biological Activity
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a unique benzofuran ring structure, which is critical for its biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of carboxylic acids or ketones and alcohols, respectively. Its structural uniqueness contributes to enhanced stability and reactivity compared to other benzofuran derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it has been shown to possess anticancer activity by inducing cytotoxic effects on cancer cells while minimizing toxicity to normal cells .
1. Anti-inflammatory Activity
This compound has demonstrated potential as an anti-inflammatory agent. Studies reveal that it can modulate the activity of enzymes associated with inflammation, suggesting its use in treating inflammatory diseases.
2. Anticancer Activity
Several studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including leukemia cells . The presence of functional groups in the benzofuran ring enhances its interaction with cancer cell targets.
3. Antihyperlipidemic Activity
In vivo studies using Triton WR-1339-induced hyperlipidemic rats have shown that this compound can significantly reduce plasma triglyceride and cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels . This lipid-lowering effect positions the compound as a potential therapeutic agent for managing dyslipidemia and cardiovascular diseases.
Comparative Studies
A comparative analysis of this compound with other benzofuran derivatives reveals its unique advantages:
Compound Name | Biological Activity | IC50 Value | Notes |
---|---|---|---|
N-(3-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide | Anticancer | 5 μM (K562) | Effective against leukemia cells |
N-(benzoylphenyl)acetamide | Anti-inflammatory | Not specified | Similar mechanism of action |
N-(benzoylphenyl)oxalamate | Antihyperlipidemic | Not specified | Comparable lipid-lowering effects |
The data indicates that while other compounds exhibit similar activities, this compound may offer enhanced efficacy due to its specific structural features.
Case Studies
Recent studies have focused on the pharmacological evaluation of this compound derivatives. For example, a study published in the Tropical Journal of Pharmaceutical Research reported on the synthesis and evaluation of novel derivatives that exhibited significant antihyperlipidemic effects in animal models . These findings underscore the compound's potential as a lead for developing new therapeutic agents targeting lipid metabolism disorders.
Properties
IUPAC Name |
N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO3/c24-21(15-8-2-1-3-9-15)17-11-5-6-12-18(17)23-22(25)20-14-16-10-4-7-13-19(16)26-20/h1-14H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOSMICLRPYVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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